molecular formula C32H32ClN3O4 B1196592 Difenoximide hydrochloride CAS No. 37800-79-6

Difenoximide hydrochloride

Cat. No.: B1196592
CAS No.: 37800-79-6
M. Wt: 558.1 g/mol
InChI Key: PAVHWTIATNTNMG-UHFFFAOYSA-N
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Description

DifenoXimide Hydrochloride is a chemical compound with the molecular formula C32H32ClN3O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, making it a valuable subject for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DifenoXimide Hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzalacetophenone dibromide with sodium methoxide in methyl alcohol, followed by neutralization with hydrochloric acid . This process requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often employs continuous-flow reactor technology. This method offers advantages such as improved process efficiency, better heat transfer, and safer operation at high temperatures and pressures . The continuous synthesis and purification process is monitored using mass spectrometry to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: DifenoXimide Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves halogenation reactions using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

DifenoXimide Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DifenoXimide Hydrochloride involves its interaction with specific molecular targets in the body. It acts primarily by activating peripheral opioid receptors in the small intestine, thereby inhibiting peristalsis and reducing gastrointestinal motility . This action makes it effective as an antidiarrheal agent. Additionally, it crosses the blood-brain barrier to a slight degree, exerting weak sedative and analgesic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to interact with both peripheral and central opioid receptors. This dual action provides a balance between efficacy and safety, making it a valuable compound for therapeutic use .

Properties

CAS No.

37800-79-6

Molecular Formula

C32H32ClN3O4

Molecular Weight

558.1 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C32H31N3O4.ClH/c33-24-32(26-12-6-2-7-13-26,27-14-8-3-9-15-27)20-23-34-21-18-31(19-22-34,25-10-4-1-5-11-25)30(38)39-35-28(36)16-17-29(35)37;/h1-15H,16-23H2;1H

InChI Key

PAVHWTIATNTNMG-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.Cl

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.Cl

Synonyms

difenoximide
SC-26100

Origin of Product

United States

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